N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O2/c22-17-10-11-18(20(25)15-4-2-1-3-5-15)19(12-17)24-21(26)16-8-6-14(13-23)7-9-16/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZBUWOIAJSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzoyl-substituted phenyl compound, followed by the introduction of a cyanobenzamide group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide
- N-(2-benzoyl-5-bromophenyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide, and how can reaction conditions be optimized?
- Methodology :
- Coupling reactions : React 2-benzoyl-5-bromophenylamine with 4-cyanobenzoyl chloride using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) .
- Alternative routes : Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) may be employed for introducing substituents, as seen in related benzamide derivatives .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products. Purify via column chromatography using ethyl acetate/hexane gradients .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Confirm functional groups via FT-IR (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns .
- X-ray crystallography : Employ SHELXL for structure refinement. For disordered regions, apply restraints and validate using PLATON to check for twinning or voids .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition : Screen against urease or kinases using spectrophotometric assays (e.g., inhibition of Helicobacter pylori urease via ammonia release) .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with cisplatin as a positive control .
- Antimicrobial testing : Perform broth microdilution against Gram-positive/negative bacteria (MIC values) and fungi .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodology :
- DFT calculations : Compare optimized geometries (B3LYP/6-31G**) with XRD data. Address deviations by evaluating solvent effects or tautomerization (e.g., keto-enol shifts in amides) .
- Refinement tools : Use SHELXL to model disorder or thermal motion. Validate with CIF-check tools and Mercury for Hirshfeld surface analysis .
- Dynamic effects : Perform molecular dynamics simulations to assess conformational flexibility impacting crystallographic packing .
Q. What strategies improve the compound’s bioavailability and target selectivity in drug development?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the cyanophenyl moiety to enhance solubility .
- SAR studies : Synthesize analogs with substituents at the benzoyl (e.g., -CF₃) or bromophenyl (e.g., -OCH₃) positions. Test via molecular docking (AutoDock Vina) against targets like EGFR or PARP .
- Metabolic stability : Assess hepatic microsomal degradation using LC-MS/MS. Optimize by reducing logP via polar substituents .
Q. How should contradictory results between biological assays and molecular docking be analyzed?
- Methodology :
- False negatives : Verify compound integrity post-assay via LC-MS to rule out degradation .
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Solubility limitations : Measure kinetic solubility in assay buffers. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
Q. What crystallographic techniques validate polymorphism in this compound?
- Methodology :
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures. Use TOPAS for Rietveld refinement .
- Thermal analysis : Perform DSC/TGA to detect phase transitions. Correlate with variable-temperature XRD .
- Hirshfeld surfaces : Analyze intermolecular interactions (e.g., C-H···O, π-π stacking) to explain packing differences .
Data Contradiction Analysis
Scenario : Conflicting IR and NMR data suggest unexpected tautomerization.
- Resolution Steps :
- Theoretical modeling : Calculate IR/NMR spectra for all tautomers (e.g., amide vs. iminol forms) using Gaussian .
- Experimental validation : Acquire variable-temperature NMR to detect equilibrium shifts.
- Crystallographic confirmation : Solve structure at low temperature (100 K) to stabilize dominant tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
